molecular formula C10H12BrN3O6 B214910 (6-Bromo-1,5-dinitro-3-azabicyclo[3.3.1]non-6-en-3-yl)acetic acid

(6-Bromo-1,5-dinitro-3-azabicyclo[3.3.1]non-6-en-3-yl)acetic acid

Katalognummer B214910
Molekulargewicht: 350.12 g/mol
InChI-Schlüssel: LJZUOANBIHOMFH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(6-Bromo-1,5-dinitro-3-azabicyclo[3.3.1]non-6-en-3-yl)acetic acid, also known as BDAA, is a chemical compound that has gained significant attention in recent years due to its potential use in scientific research. BDAA is a derivative of bicyclic nitramine and has been shown to possess unique properties that make it an attractive molecule for use in various applications.

Wirkmechanismus

(6-Bromo-1,5-dinitro-3-azabicyclo[3.3.1]non-6-en-3-yl)acetic acid acts as a positive allosteric modulator of nAChRs, which means that it enhances the activity of these receptors. Specifically, (6-Bromo-1,5-dinitro-3-azabicyclo[3.3.1]non-6-en-3-yl)acetic acid binds to the α4β2 subtype of nAChRs, which are highly expressed in the brain. This binding results in an increase in the amount of acetylcholine released by neurons, leading to enhanced neurotransmission.
Biochemical and Physiological Effects:
(6-Bromo-1,5-dinitro-3-azabicyclo[3.3.1]non-6-en-3-yl)acetic acid has been shown to have a number of biochemical and physiological effects. In animal studies, (6-Bromo-1,5-dinitro-3-azabicyclo[3.3.1]non-6-en-3-yl)acetic acid has been shown to improve cognitive function and memory. Additionally, (6-Bromo-1,5-dinitro-3-azabicyclo[3.3.1]non-6-en-3-yl)acetic acid has been shown to have potential therapeutic effects in treating nicotine addiction and other neurological disorders.

Vorteile Und Einschränkungen Für Laborexperimente

One of the major advantages of using (6-Bromo-1,5-dinitro-3-azabicyclo[3.3.1]non-6-en-3-yl)acetic acid in lab experiments is its selectivity for the α4β2 subtype of nAChRs. This selectivity allows researchers to specifically target these receptors and study their function in various neurological processes. However, one limitation of using (6-Bromo-1,5-dinitro-3-azabicyclo[3.3.1]non-6-en-3-yl)acetic acid is that it may not be suitable for use in all experimental models due to its specific binding properties.

Zukünftige Richtungen

There are a number of potential future directions for research involving (6-Bromo-1,5-dinitro-3-azabicyclo[3.3.1]non-6-en-3-yl)acetic acid. One area of interest is the development of new compounds based on the structure of (6-Bromo-1,5-dinitro-3-azabicyclo[3.3.1]non-6-en-3-yl)acetic acid that may have improved selectivity or activity. Additionally, further studies are needed to fully understand the effects of (6-Bromo-1,5-dinitro-3-azabicyclo[3.3.1]non-6-en-3-yl)acetic acid on various neurological processes and to explore its potential therapeutic applications in treating neurological disorders.

Synthesemethoden

The synthesis of (6-Bromo-1,5-dinitro-3-azabicyclo[3.3.1]non-6-en-3-yl)acetic acid involves a series of chemical reactions. The starting material for the synthesis is 3-bromo-1,5-dinitro-1,5-diazacyclooctane, which is then reacted with sodium hydride to form the corresponding sodium salt. This salt is then reacted with ethyl bromoacetate to give the final product, (6-Bromo-1,5-dinitro-3-azabicyclo[3.3.1]non-6-en-3-yl)acetic acid.

Wissenschaftliche Forschungsanwendungen

(6-Bromo-1,5-dinitro-3-azabicyclo[3.3.1]non-6-en-3-yl)acetic acid has been extensively studied for its potential use in scientific research. One of the primary applications of (6-Bromo-1,5-dinitro-3-azabicyclo[3.3.1]non-6-en-3-yl)acetic acid is in the field of neuroscience. (6-Bromo-1,5-dinitro-3-azabicyclo[3.3.1]non-6-en-3-yl)acetic acid has been shown to selectively bind to a specific subtype of nicotinic acetylcholine receptors (nAChRs) in the brain, which are involved in various neurological processes such as learning, memory, and addiction.

Eigenschaften

Produktname

(6-Bromo-1,5-dinitro-3-azabicyclo[3.3.1]non-6-en-3-yl)acetic acid

Molekularformel

C10H12BrN3O6

Molekulargewicht

350.12 g/mol

IUPAC-Name

2-(6-bromo-1,5-dinitro-3-azabicyclo[3.3.1]non-6-en-3-yl)acetic acid

InChI

InChI=1S/C10H12BrN3O6/c11-7-1-2-9(13(17)18)4-10(7,14(19)20)6-12(5-9)3-8(15)16/h1H,2-6H2,(H,15,16)

InChI-Schlüssel

LJZUOANBIHOMFH-UHFFFAOYSA-N

SMILES

C1C=C(C2(CC1(CN(C2)CC(=O)O)[N+](=O)[O-])[N+](=O)[O-])Br

Kanonische SMILES

C1C=C(C2(CC1(C[NH+](C2)CC(=O)[O-])[N+](=O)[O-])[N+](=O)[O-])Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.